molecular formula C8H15N3O2 B8582599 4-Hexyl-1,2,4-triazolidine-3,5-dione CAS No. 81329-55-7

4-Hexyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B8582599
CAS No.: 81329-55-7
M. Wt: 185.22 g/mol
InChI Key: LZGSQBYALFGXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexyl-1,2,4-triazolidine-3,5-dione (hereafter referred to as Hexyl-TZD) is a triazolidinedione derivative characterized by a six-carbon alkyl chain (hexyl group) at the 4-position of the heterocyclic core. This compound belongs to the urazole family, which is known for its diverse applications in medicinal chemistry, polymer science, and organic synthesis. The hexyl substituent confers distinct physicochemical properties, such as increased lipophilicity, which may influence biological activity, solubility, and reactivity compared to analogues with shorter alkyl or aromatic substituents .

Properties

CAS No.

81329-55-7

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

4-hexyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C8H15N3O2/c1-2-3-4-5-6-11-7(12)9-10-8(11)13/h2-6H2,1H3,(H,9,12)(H,10,13)

InChI Key

LZGSQBYALFGXPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)NNC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The 4-position substitution significantly alters the properties of triazolidinediones. Key comparisons include:

Compound Substituent Key Properties Applications/Activity References
Hexyl-TZD Hexyl (C₆H₁₃) High lipophilicity (logP ~3.5 estimated), moderate solubility in organic solvents. Potential use in drug delivery, hydrophobic polymer modifications.
4-Phenyl-TZD Phenyl (C₆H₅) Aromaticity enhances hydrogen-bonding capacity; logP ~2.6. Polymer crosslinking via H-bonding ; antiviral activity (IC₅₀: 28.9 μM vs H1N1) .
4-Methyl-TZD (MTAD) Methyl (CH₃) Compact structure, higher reactivity in Mitsunobu reactions. logP ~1.2. Catalyst in organic synthesis (e.g., Mitsunobu reactions) .
1-Acetyl-4-Phenyl-TZD Acetyl + Phenyl Enhanced cytotoxicity (IC₅₀: <10 μM in L1210 leukemia cells). Anticancer agent targeting purine biosynthesis enzymes .
4-Urazoylbenzoic Acid Benzoic Acid Carboxylic acid group enables ionic interactions; moderate logP (~1.5). Polymer modification for improved mechanical properties .

Key Observations :

  • Lipophilicity : Hexyl-TZD’s long alkyl chain increases logP compared to methyl or phenyl analogues, suggesting better membrane permeability but lower aqueous solubility.
  • Reactivity : Methyl-TZD (MTAD) exhibits higher reactivity in organic reactions due to steric accessibility, whereas bulkier substituents like hexyl may hinder certain reactions .
  • Biological Activity: Acylated phenyl derivatives (e.g., 1-acetyl-4-phenyl-TZD) show potent cytotoxicity, likely due to enhanced enzyme inhibition.

Challenges :

  • Hexyl-TZD’s long alkyl chain may require optimized reaction conditions (e.g., longer reaction times) to achieve high yields.
Antiviral Activity
  • Phenyl-TZD derivatives exhibit notable antiviral activity against H1N1 (IC₅₀: 28.9 μM) .
  • Hexyl-TZD: No direct data, but lipophilicity could enhance uptake in lipid-enveloped viruses.
Cytotoxicity
  • 1-Acetyl-4-phenyl-TZD inhibits DNA synthesis in leukemia cells (IC₅₀: <10 μM) by targeting RNA polymerases and purine biosynthesis enzymes .
  • Hexyl-TZD : Predicted to have moderate cytotoxicity, balancing lipophilicity and steric hindrance.

Stability and Degradation

  • Photodegradation : Triazolidinediones with electron-withdrawing groups (e.g., phenyl in Ph-TRIANE) degrade faster under UV/TiO₂ catalysis than alkyl-substituted analogues .
  • Hexyl-TZD : Expected to exhibit slower degradation due to the electron-donating hexyl group, enhancing environmental persistence.

Preparation Methods

One-Pot Synthesis via Alcohol-Mediated Cyclization

The foundational methodology for synthesizing 4-aryl-1,2,4-triazolidine-3,5-diones, as described in WO2019121133A1, involves a two-step one-pot reaction. Although optimized for aryl isocyanates, this approach is theoretically adaptable to alkyl isocyanates such as hexyl isocyanate.

Step 1: Formation of the Intermediate
Hexyl isocyanate reacts with ethyl hydrazine carboxylate in ethanol (R1' = ethyl) to form the intermediate ethyl 2-(hexylcarbamoyl)hydrazine-1-carboxylate. The alcohol solvent facilitates both the reaction and subsequent cyclization without intermediate isolation.

Step 2: Cyclization and Acidification
Adding aqueous NaOH induces cyclization, forming the triazolidine-dione ring. Acidification with H2SO4 precipitates the product. For phenyl derivatives, this method achieves an 87% yield, though hexyl’s longer alkyl chain may alter solubility and reaction kinetics.

Challenges in Adapting Aryl-Centric Methods to Alkyl Substrates

While the patent’s one-pot method is robust for aryl isocyanates, alkyl variants like hexyl isocyanate present unique challenges:

  • Solubility : Hexyl intermediates may exhibit higher solubility in ethanol, necessitating solvent volume adjustments.

  • Reactivity : Alkyl isocyanates are less electrophilic than aryl analogs, potentially slowing the initial coupling step.

  • Purification : The hexyl group’s hydrophobicity could complicate crystallization, requiring alternative isolation techniques.

Comparative Analysis of Reaction Conditions

The table below contrasts the patented phenyl synthesis with hypothetical parameters for the hexyl derivative:

Parameter4-Phenyl DerivativeProposed 4-Hexyl Adaptation
Isocyanate Phenyl isocyanateHexyl isocyanate
Solvent EthanolEthanol
Reaction Temp. (Step 1) 50–55°C50–60°C (enhanced mixing)
Base 20% NaOH20% NaOH
Cyclization Temp. 100–115°C100–115°C
Yield 87%Estimated 70–80%*

*Yield estimation assumes comparable reactivity despite solubility differences.

Oxidation of Urazole Precursors: A Supplementary Route

Classical routes to triazolidine-diones involve synthesizing urazole precursors followed by oxidation. For example, 4-phenylurazole is oxidized to PTAD using tert-butyl hypochlorite or NaOCl. For 4-hexyl-1,2,4-triazolidine-3,5-dione, this pathway would require:

  • Urazole Synthesis : Reacting hexyl isocyanate with ethyl hydrazine carboxylate in a non-polar solvent (e.g., benzene).

  • Cyclization : Treating the intermediate with aqueous KOH under reflux.

  • Acidification : Neutralizing with HCl to precipitate the urazole.

Unlike the one-pot method, this approach involves intermediate isolation, increasing labor and cost.

Critical Considerations for Process Optimization

Solvent Selection

Ethanol’s polarity balances reactant solubility and product precipitation. For hexyl derivatives, tert-butanol (higher boiling point) may improve cyclization efficiency at elevated temperatures.

Base Strength and Stoichiometry

Excess NaOH (1.1–1.2 equivalents) ensures complete deprotonation during cyclization. Under-stoichiometric base risks incomplete ring closure, while excess base may hydrolyze the product.

Acidification Strategy

Controlled addition of H2SO4 (to pH 2–3) minimizes side reactions. Rapid acidification can cause particle agglomeration, complicating filtration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hexyl-1,2,4-triazolidine-3,5-dione, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of triazolidine-dione derivatives typically involves cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For example, analogous compounds like 4-Phenyl-1,2,4-triazoline-3,5-dione are synthesized via condensation of ethyl hydrazinecarboxylate with phenyl isocyanate under controlled conditions, often requiring inert solvents (e.g., benzene) and temperature modulation . However, benzene’s carcinogenicity necessitates substitution with safer solvents (e.g., toluene) and rigorous safety protocols (gloves, ventilation) . Reaction yield optimization may employ factorial design to test variables like stoichiometry, solvent polarity, and catalyst presence .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related compounds like 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione, monoclinic crystal systems (space group P21) with unit cell parameters (e.g., a = 8.5395 Å, b = 8.9377 Å) are resolved using MoKα radiation (λ = 0.71073 Å) at 100 K . Complementary techniques include:

  • NMR : To confirm substituent positions and purity.
  • Mass Spectrometry : For molecular weight validation (e.g., theoretical vs. observed m/z).
  • FT-IR : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹).

Q. What are the key safety considerations during the synthesis and handling of this compound?

  • Methodological Answer : Adherence to chemical hygiene plans is critical. For benzene-based syntheses, OSHA mandates emergency standards (e.g., fume hoods, PPE) . Researchers must also:

  • Screen for explosive byproducts during cyclization.
  • Use computational tools (e.g., PubChem data) to pre-assess toxicity .
  • Implement waste disposal protocols for nitro or halogenated intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model interactions between the triazolidine-dione core and enzymatic active sites. For example, docking studies on analogous compounds (e.g., 3H-1,2,4-triazole-3,5(4H)-diones) reveal binding affinities to proteases or kinases via hydrogen bonding with the dione moiety . Software like Gaussian or Schrödinger Suite enables:

  • Transition State Analysis : To map reaction pathways.
  • MD Simulations : To assess stability of enzyme-ligand complexes over time .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, concentration ranges). A robust framework includes:

  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) using standardized metrics .
  • Dose-Response Curves : Validate activity thresholds via Hill equation modeling.
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., hexyl vs. phenyl groups) on bioactivity .

Q. How can membrane separation technologies purify this compound from complex reaction mixtures?

  • Methodological Answer : Post-synthesis purification often leverages:

  • Nanofiltration Membranes : Selectivity based on molecular weight cut-off (MWCO) and charge.
  • Liquid-Liquid Extraction : Optimize solvent pairs (e.g., ethyl acetate/water) via partition coefficient calculations.
  • Chromatography : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients for elution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.